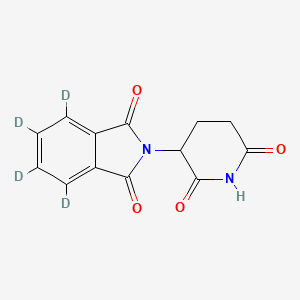

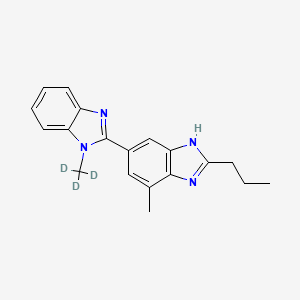

Thalidomide-d4

Overview

Description

Thalidomide-d4 is a deuterium-labeled Thalidomide . Thalidomide, sold under the brand names Contergan and Thalomid among others, is an oral medication used to treat a number of cancers (e.g., multiple myeloma), graft-versus-host disease, and many skin disorders (e.g., complications of leprosy such as skin lesions) . Thalidomide inhibits cereblon (CRBN), a part of the cullin-4 E3 ubiquitin ligase complex CUL4-RBX1-DDB1, with a Kd of 250 nM, and has immunomodulatory, anti-inflammatory, and anti-angiogenic cancer properties .

Synthesis Analysis

While specific synthesis methods for Thalidomide-d4 were not found, there are studies on the synthesis of Thalidomide and its analogs. For instance, a study reported the synthesis of a new series of eight multifunctional thalidomide–donepezil hybrids based on the multi-target-directed ligand strategy .

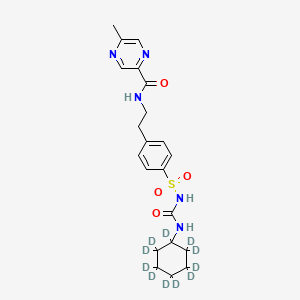

Molecular Structure Analysis

Thalidomide exists in two mirror-image forms: it is a racemic mixture of ®- and (S)-enantiomers . The ®-enantiomer has sedative effects, whereas the (S)-isomer is teratogenic . Under biological conditions, the isomers interconvert, so separating the isomers before use is ineffective .

Chemical Reactions Analysis

Thalidomide undergoes a number of intra- and inter-molecular reactions under physiological conditions. Besides irreversible hydrolysis, its keto–enol tautomerism, base-assisted proton transfer, and glutarimide ring rotation lead to rapid interconversion of the thalidomide enantiomers .

Physical And Chemical Properties Analysis

Thalidomide and three of its N-alkyl analogs were synthesized. .

Scientific Research Applications

Immunomodulatory Agent

Thalidomide has been found to be a powerful immunomodulatory agent. It has been active in a variety of inflammatory and malignant disorders where conventional therapies have failed .

Anticytokine Properties

Thalidomide has anticytokine properties. It has been found to be effective in conditions where the body’s immune response needs to be modulated .

Antiangiogenic Properties

Thalidomide also has antiangiogenic properties. This means it can inhibit the growth of new blood vessels, which is particularly useful in treating conditions like cancer where the growth of new blood vessels can feed a tumor .

4. Treatment of Graft Versus Host Disease (GvHD) Thalidomide has been used in the treatment of Graft Versus Host Disease (GvHD), a complication that can occur after a bone marrow or stem cell transplant .

Treatment of Inflammatory Conditions

Thalidomide is used around the world today to effectively treat inflammatory conditions . It has been shown to be very effective at downregulating the inflammatory response .

Treatment of Cancer Conditions

Thalidomide is used in the treatment of various cancer conditions. It is antiangiogenic and is in trials to treat a range of hematological malignancies . It is also used to successfully treat multiple myeloma in combination with other drugs .

Mechanism of Action

Target of Action

Thalidomide-d4 primarily targets a protein called Cereblon (CRBN) . CRBN is a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex . This protein plays a crucial role in various biological processes, including limb outgrowth and the expression of fibroblast growth factor 8a (Fgf8a), a key factor in embryonic development .

Mode of Action

Thalidomide-d4 interacts with its target, Cereblon, by binding to it . This binding induces the recruitment of non-native substrates to the CRL4-CRBN complex, leading to their subsequent degradation . This process is believed to be a key mechanism behind the drug’s effects.

Biochemical Pathways

The binding of Thalidomide-d4 to Cereblon affects several biochemical pathways. It has been found to suppress pro-angiogenic factors including IL-6, TNFa, VEGF, NF-kB, and prostaglandin synthesis, which is predicted to indirectly downregulate angiogenesis . Thalidomide-d4 also downregulates the paracrine production of VEGF and IL-6 by both bone marrow stroma and multiple myeloma cells .

Pharmacokinetics

The pharmacokinetics of Thalidomide-d4, like its parent compound Thalidomide, involves absorption, distribution, metabolism, and excretion (ADME). Thalidomide is known to interconvert between its ®- and (S)-enantiomers, with protein binding of 55% and 65%, respectively . .

Result of Action

The molecular and cellular effects of Thalidomide-d4 action are significant. It activates neutral sphingomyelinase to generate ceramide in human umbilical vein endothelial cells, resulting in both decreased cell growth and reduced expression of the VEGF receptors . This leads to a reduction in endothelial cell migration, which is correlated with the downregulation of AKT phosphorylation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Thalidomide-d4. For instance, the teratogenic effects of Thalidomide occur in multiple tissues in the developing fetus and vary in phenotype, making it difficult to clarify this issue . The embryonic period or critical period is when most organ systems form, whereas the fetal period, week eight to birth, involves the growth and modeling of the organ systems . During the window of susceptibility, teratogens such as Thalidomide-d4 can severely damage critical milestones of embryonic development .

Safety and Hazards

Thalidomide-d4 is toxic if swallowed and may damage fertility or the unborn child . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Thalidomide and its derivatives have become an integral part of therapy for both newly diagnosed and relapsed/refractory multiple myeloma (RRMM). Ongoing and future trials may provide further insights into the current role of thalidomide, especially by comparing thalidomide-containing regimens with protocols based on newer-generation IMiDs and by investigating thalidomide’s association with novel therapies (e.g., antibody-drug conjugates, bispecific antibodies, and chimeric antigen receptor T cells) .

properties

IUPAC Name |

4,5,6,7-tetradeuterio-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJJHQNACJXSKW-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)N(C2=O)C3CCC(=O)NC3=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662207 | |

| Record name | 2-(2,6-Dioxopiperidin-3-yl)(~2~H_4_)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219177-18-0 | |

| Record name | 2-(2,6-Dioxopiperidin-3-yl)(~2~H_4_)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl](/img/structure/B562450.png)

![Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3](/img/structure/B562451.png)

![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)

![N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide](/img/structure/B562458.png)

![3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562462.png)